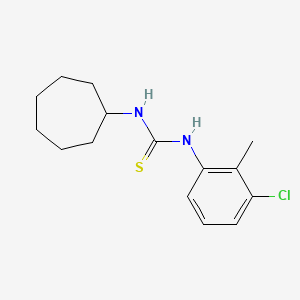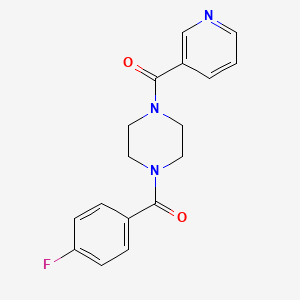
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea (CMCT) is a chemical compound that has been studied for its potential biological and pharmacological properties. CMCT is a thiourea derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines, which can reduce inflammation. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer therapies. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties, which can potentially lead to the development of new anti-viral therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential therapeutic applications in various diseases. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which can be useful in developing new therapies. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. This can potentially lead to the development of new therapies for various diseases. Another direction is to optimize the synthesis method of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea to improve its yield and purity. Additionally, future studies can focus on the toxicity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea and its potential side effects. Overall, the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has the potential to lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cycloheptylamine. The resulting product is purified by recrystallization to obtain N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cycloheptylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c1-11-13(16)9-6-10-14(11)18-15(19)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZUYGCJAWOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5766600.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766602.png)


![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)



![N-(5-chloro-2-pyridinyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)